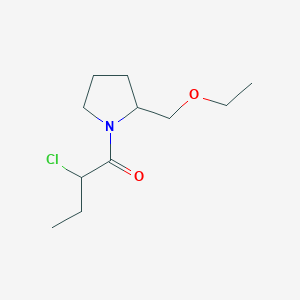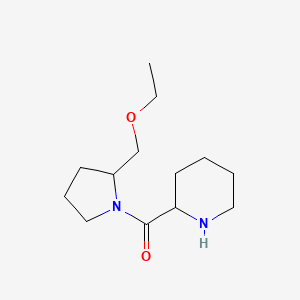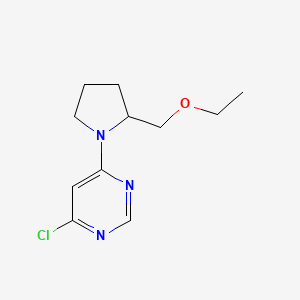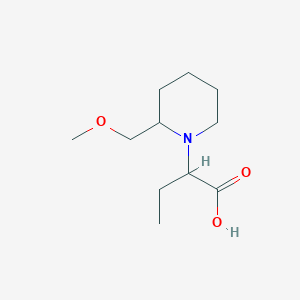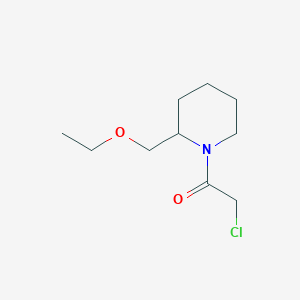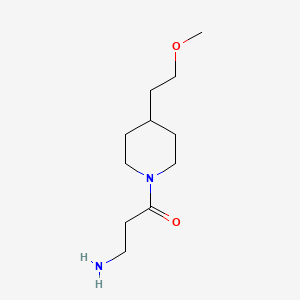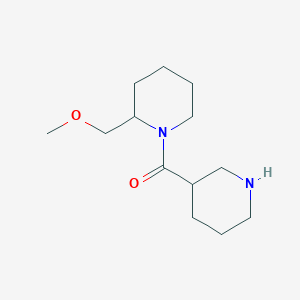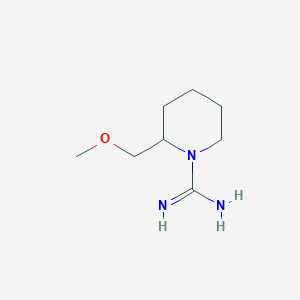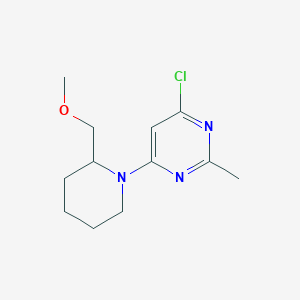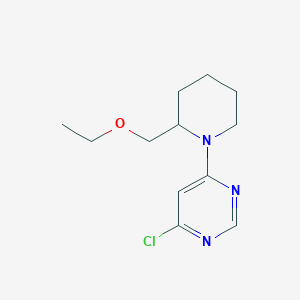
4-Cycloheptylpiperazine-1-carboximidamide
Overview
Description
4-Cycloheptylpiperazine-1-carboximidamide (4-CPPC) is an important synthetic compound used in a wide range of scientific research applications. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Catalytic Applications
A study by Walther et al. (2006) reports the synthesis of S,N-heterocyclic carboximidamides, which were used as ligands for Cu(II) and Zn(II) complexation. These complexes, particularly the Zn(II) ones, demonstrated intrinsic activity in catalyzing the copolymerization of cyclohexene oxide and carbon dioxide to form polycarbonates, an important reaction in polymer chemistry (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).
Immunoassays Development
Tochi et al. (2016) utilized the carbodiimide active ester method to synthesize an antigen related to 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, using male Balb/c mice. This study highlights the potential for developing specific immunoassays for detecting substances in food products, emphasizing the relevance of carboximidamide derivatives in enhancing assay sensitivity and specificity (Tochi, Khaemba, Isanga, Mukunzi, Liu, Peng, Kuang, & Xu, 2016).
Anti-Hyperglycemic Evaluation
Research by Moustafa et al. (2021) involves the synthesis of carboximidamides linked with a pyrimidine moiety and their evaluation as anti-hyperglycemic agents. The study found that certain carboximidamide derivatives significantly decreased serum glucose levels and could be used as therapeutic agents for diabetes-related pathologies (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).
Antimicrobial Activity
A study by Omar et al. (2020) discusses the development of 2-Amino-4-Methylthiazole analogs encompassing a hydrazine-1-carboximidamide motif. These derivatives showed promising antimicrobial activities against both bacterial and fungal infections. The research points towards the utility of carboximidamide derivatives in developing new antimicrobial agents (Omar, Ihmaid, Habib, Althagfan, Ahmed, Abulkhair, & Ahmed, 2020).
Myocardial Imaging Agent Development
Lu et al. (2007) synthesized a (99m)Tc-nitrido asymmetrical heterocomplex using 4-(cyclohexylpiperazin-1-yl)-dithioformate and evaluated its potential as a myocardial imaging agent. The complex showed high myocardial uptake and retention, indicating its suitability for myocardial imaging in medical diagnostics (Lu, Kong, Yang, Yang, Fan, Jia, & Wang, 2007).
properties
IUPAC Name |
4-cycloheptylpiperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4/c13-12(14)16-9-7-15(8-10-16)11-5-3-1-2-4-6-11/h11H,1-10H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGOIKRTKQFPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




